Diacetyldichlorofluorescein
Overview
Description
2’,7’-Dichlorofluorescein diacetate is a cell-permeable fluorescent probe widely used in scientific research. It is particularly valuable for detecting reactive oxygen species and assessing oxidative stress within cells . This compound is non-fluorescent until it is hydrolyzed by cellular esterases and subsequently oxidized to form the highly fluorescent 2’,7’-dichlorofluorescein .
Mechanism of Action
Target of Action
The primary target of 2’,7’-Dichlorofluorescein diacetate is reactive oxygen species (ROS) and nitric oxide (•NO) within cells . These are chemically reactive molecules containing oxygen, which play important roles in cell signaling and homeostasis .
Mode of Action
2’,7’-Dichlorofluorescein diacetate is a non-fluorescent probe that can permeate cell membranes . Once inside the cell, it is de-esterified by intracellular esterases and subsequently oxidized by reactive species, turning into highly fluorescent 2’,7’-dichlorofluorescein .
Biochemical Pathways
The biochemical pathway affected by 2’,7’-Dichlorofluorescein diacetate involves the detection of reactive oxygen species and nitric oxide . Upon enzyme activity, the highly fluorescent dye 2’,7’-dichlorofluorescein is produced . This allows for the sensitive and rapid quantitation of oxygen-reactive species in response to oxidative metabolism .
Pharmacokinetics
The pharmacokinetics of 2’,7’-Dichlorofluorescein diacetate involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into cells passively due to its cell-permeable nature . Once inside the cell, it is metabolized by esterases and reactive species
Result of Action
The result of the action of 2’,7’-Dichlorofluorescein diacetate is the production of the highly fluorescent 2’,7’-dichlorofluorescein . This fluorescence allows for the detection and quantification of reactive oxygen species and nitric oxide within cells .
Action Environment
The action of 2’,7’-Dichlorofluorescein diacetate is influenced by the intracellular environment. The presence of esterases and reactive species within the cell are necessary for its action . Additionally, the probe is sensitive to light and should be stored under dry argon or nitrogen .
Biochemical Analysis
Biochemical Properties
2’,7’-Dichlorofluorescein diacetate plays a significant role in biochemical reactions, particularly in the detection of oxygen-reactive species in response to oxidative metabolism . It interacts with various enzymes and proteins within the cell, undergoing de-esterification by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2’,7’-dichlorofluorescein .
Cellular Effects
2’,7’-Dichlorofluorescein diacetate has profound effects on various types of cells and cellular processes. It influences cell function by detecting the generation of reactive oxygen intermediates in cells like neutrophils and macrophages . It also impacts cell signaling pathways, gene expression, and cellular metabolism by quantifying the overall oxidative stress in cells .
Molecular Mechanism
The mechanism of action of 2’,7’-Dichlorofluorescein diacetate involves its conversion to a highly fluorescent compound upon oxidation . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The non-fluorescent compound is converted to the highly fluorescent 2’,7’-dichlorofluorescein upon oxidation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2’,7’-Dichlorofluorescein diacetate can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Metabolic Pathways
2’,7’-Dichlorofluorescein diacetate is involved in the metabolic pathway related to the detection of oxygen-reactive species It interacts with enzymes and cofactors during this process
Transport and Distribution
2’,7’-Dichlorofluorescein diacetate is transported and distributed within cells and tissues. It crosses the cell membrane through passive diffusion followed by deacetylation
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,7’-dichlorofluorescein diacetate typically involves the acetylation of 2’,7’-dichlorofluorescein. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods: Industrial production of 2’,7’-dichlorofluorescein diacetate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in a solid form and stored under conditions that protect it from light and moisture to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2’,7’-Dichlorofluorescein diacetate undergoes several key reactions:
Hydrolysis: The compound is hydrolyzed by cellular esterases to form 2’,7’-dichlorodihydrofluorescein.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by esterases within the cell.
Oxidation: Typically occurs in the presence of reactive oxygen species such as hydrogen peroxide (H₂O₂).
Major Products:
2’,7’-Dichlorodihydrofluorescein: Formed after hydrolysis.
2’,7’-Dichlorofluorescein: Formed after oxidation.
Scientific Research Applications
2’,7’-Dichlorofluorescein diacetate is extensively used in various fields of scientific research:
Chemistry: Used as a probe to study oxidative stress and redox reactions.
Biology: Employed in cell biology to detect reactive oxygen species and measure oxidative stress in cells.
Comparison with Similar Compounds
2’,7’-Dichlorodihydrofluorescein diacetate: A precursor to 2’,7’-dichlorofluorescein diacetate, used similarly for detecting reactive oxygen species.
Dihydroethidium: Another fluorescent probe used for detecting superoxide anions.
MitoSOX Red: A mitochondrial superoxide indicator.
Uniqueness: 2’,7’-Dichlorofluorescein diacetate is unique due to its high sensitivity and specificity for detecting reactive oxygen species. Its ability to permeate cells and its conversion to a highly fluorescent compound upon oxidation make it a valuable tool in oxidative stress research .
Properties
IUPAC Name |
(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVUBYASAICPFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174389 | |
Record name | Diacetyldichlorofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044-85-1 | |
Record name | Diacetyldichlorofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetyldichlorofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',7'-Dichlorofluorescein 3',6'-diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2',7'-Dichlorofluorescein diacetate (DCFDA) detect ROS?
A: 2',7'-Dichlorofluorescein diacetate (DCFDA) itself is non-fluorescent. It readily diffuses into cells where it is deacetylated by endogenous esterases to 2',7'-dichlorofluorescein (DCFH). DCFH reacts with a variety of ROS, leading to the formation of the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). This fluorescence can be measured using techniques like flow cytometry or fluorescence microscopy. []
Q2: Can the DCFDA assay be affected by experimental conditions?
A: Yes, factors like cell lysis can significantly influence the results of the DCFDA assay. For example, lysing worms through sonication before the assay was found to overestimate ROS production compared to using whole worms. This is likely due to the release of transition metal ions, like iron, during lysis, which can participate in redox cycling and artificially increase ROS levels. [] Therefore, using whole organisms or cells is recommended for more accurate ROS measurements. []
Q3: What is the molecular formula and weight of 2',7'-Dichlorofluorescein diacetate (DCFDA)?
A: The molecular formula of 2',7'-Dichlorofluorescein diacetate (DCFDA) is C25H14Cl2O9, and its molecular weight is 529.3 g/mol. []
Q4: What are the key spectroscopic properties of DCFDA and DCF?
A4: DCFDA itself is non-fluorescent. Upon reaction with ROS, it forms DCF, which exhibits a strong absorption band around 500 nm and emits green fluorescence with a peak around 525 nm. These spectral properties make DCF readily detectable by various fluorescence-based techniques.
Q5: Is 2',7'-Dichlorofluorescein diacetate (DCFDA) compatible with live-cell imaging?
A: Yes, 2',7'-Dichlorofluorescein diacetate (DCFDA)'s cell permeability allows its use in live-cell imaging to monitor real-time ROS changes within cells. Confocal laser microscopy has been successfully employed to visualize DCF fluorescence in various cell types, including onion epidermal cells and Arabidopsis protoplasts. []
Q6: What factors can impact the stability of 2',7'-Dichlorofluorescein diacetate (DCFDA)?
A6: 2',7'-Dichlorofluorescein diacetate (DCFDA) can be sensitive to light and temperature. Storage in the dark at low temperatures (-20°C) is recommended to maintain its stability. Additionally, exposure to certain solvents or oxidizing agents can lead to DCFDA degradation.
Q7: What are the main applications of 2',7'-Dichlorofluorescein diacetate (DCFDA) in biological research?
A7: 2',7'-Dichlorofluorescein diacetate (DCFDA) is widely used for:
- Measuring oxidative stress: It helps assess overall ROS levels in cells and tissues exposed to various stressors, such as UV radiation, toxins, or disease conditions. [, , ]
- Screening for antioxidants: By monitoring DCF fluorescence, researchers can evaluate the efficacy of potential antioxidants in mitigating ROS production induced by different stimuli. [, ]
- Investigating signaling pathways: DCFDA aids in elucidating the role of ROS in cell signaling pathways associated with various cellular processes, including apoptosis, proliferation, and inflammation. [, ]
- Monitoring drug toxicity: It helps determine the potential of drugs or other compounds to induce oxidative stress in cells and tissues. [, ]
Q8: What cell-based assays utilize DCFDA for ROS detection?
A8: Numerous cell-based assays employ DCFDA for ROS detection, including:
- Flow cytometry: Measures DCF fluorescence at the single-cell level, providing information on ROS levels within a cell population. [, ]
- Fluorescence microscopy: Allows for visualizing the spatial distribution of ROS within cells and tissues. [, ]
Q9: Are there any examples of DCFDA use in animal models?
A: Yes, DCFDA has been used in animal models to study oxidative stress in various diseases. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, DCFDA helped visualize and quantify H2O2 in the optic nerve, revealing the antioxidant effects of spermidine treatment. []
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